molecular formula C12H8BrN5O4 B14198636 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline CAS No. 921754-20-3

4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline

Cat. No.: B14198636
CAS No.: 921754-20-3
M. Wt: 366.13 g/mol
InChI Key: AZEHNIFUVMZLIB-UHFFFAOYSA-N
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Description

4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories. The presence of bromine and nitro groups in its structure enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with aniline under controlled conditions to yield the target azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The raw materials are added in a specific sequence to ensure high yield and purity. The final product is then purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.

    Oxidation: The compound can be oxidized to form quinonoid structures, which are often more reactive.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-[(E)-(2-Amino-4,6-dinitrophenyl)diazenyl]aniline.

    Substitution: 4-[(E)-(2-Hydroxy-4,6-dinitrophenyl)diazenyl]aniline.

    Oxidation: Quinonoid derivatives of the original compound.

Scientific Research Applications

4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic compounds.

    Biology: Employed as a staining agent for biological tissues, helping to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the dyeing of textiles, providing vibrant and long-lasting colors. It is also used in the manufacturing of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group (-N=N-) can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with cellular components. The bromine and nitro groups enhance the compound’s ability to form stable complexes with proteins and nucleic acids, affecting their function. This interaction can lead to changes in cellular processes, making the compound useful in biological staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(2-Chloro-4,6-dinitrophenyl)diazenyl]aniline: Similar structure but with a chlorine atom instead of bromine. It has comparable chemical reactivity but different physical properties.

    4-[(E)-(2-Fluoro-4,6-dinitrophenyl)diazenyl]aniline: Contains a fluorine atom, leading to different reactivity and stability.

    4-[(E)-(2-Iodo-4,6-dinitrophenyl)diazenyl]aniline:

Uniqueness

4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific industrial applications.

Properties

CAS No.

921754-20-3

Molecular Formula

C12H8BrN5O4

Molecular Weight

366.13 g/mol

IUPAC Name

4-[(2-bromo-4,6-dinitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H8BrN5O4/c13-10-5-9(17(19)20)6-11(18(21)22)12(10)16-15-8-3-1-7(14)2-4-8/h1-6H,14H2

InChI Key

AZEHNIFUVMZLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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